molecular formula C15H26N4 B12263871 1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine

1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B12263871
M. Wt: 262.39 g/mol
InChI Key: PMRVOQFGJCYMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines It features a pyridazine ring substituted with a tert-butyl group at the 6-position and a piperidine ring substituted with N,N-dimethylamine at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Reduced forms of the pyridazine or piperidine rings.

    Substitution: Alkylated derivatives of the piperidine nitrogen.

Mechanism of Action

The mechanism of action of 1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C15H26N4

Molecular Weight

262.39 g/mol

IUPAC Name

1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C15H26N4/c1-15(2,3)13-6-7-14(17-16-13)19-10-8-12(9-11-19)18(4)5/h6-7,12H,8-11H2,1-5H3

InChI Key

PMRVOQFGJCYMSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.